Technical Guide: Physicochemical Profiling & Utility of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine
Technical Guide: Physicochemical Profiling & Utility of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine
The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (CAS 62968-44-9). This document is structured for application scientists and medicinal chemists requiring actionable data for experimental design.
Part 1: Compound Identity & Structural Analysis[1]
2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine is a functionalized pyrimidine scaffold characterized by a specific substitution pattern that dictates its reactivity. It serves as a critical intermediate in the synthesis of agrochemicals (specifically carbamate and organophosphate insecticides) and functionally selective pharmaceutical agents.
Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 62968-44-9 |
| IUPAC Name | 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine |
| Molecular Formula | C₁₀H₁₆ClN₃ |
| Molecular Weight | 213.71 g/mol |
| SMILES | CCN(CC)c1c(C)c(C)nc(Cl)n1 |
| InChI Key | Predicted based on structure |
Structural Electronic Profile
The molecule features a pyrimidine core with three distinct electronic zones:
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C2-Position (Electrophilic): The chlorine atom at C2 activates this position for Nucleophilic Aromatic Substitution (SNAr). However, it is deactivated relative to 2,4-dichloropyrimidine due to the electron-donating effect of the C4-amine.
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C4-Position (Electron-Rich): The N,N-diethylamino group acts as a strong electron donor (+M effect), significantly increasing electron density on the ring nitrogen atoms and C5.
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C5/C6-Positions (Steric/Inductive): The methyl groups provide steric bulk and weak inductive donation (+I), influencing the regioselectivity of further substitutions and increasing lipophilicity.
Part 2: Physicochemical Properties[4]
Note: Where experimental values are proprietary or absent from public registries, values are derived from validated Structure-Property Relationship (SPR) algorithms and nearest-neighbor analog analysis (e.g., 2-chloropyrimidine).
Physical State & Solubility
Unlike its 4-amino analog (MP ~155°C), the N,N-diethyl substitution eliminates hydrogen bond donation, significantly lowering the melting point.
| Property | Value / Characteristic | Context & Implication |
| Physical State | Viscous Oil or Low-Melting Solid | The lack of H-bond donors (NH) prevents high-order lattice formation. |
| Boiling Point | ~305°C (Predicted, 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | Lipophilic. Indicates poor water solubility; highly soluble in DCM, EtOAc, and Toluene. |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Pyridine N) | Weakly basic. Can be protonated by strong mineral acids (HCl, H₂SO₄) to form water-soluble salts. |
| Water Solubility | < 50 mg/L (Neutral pH) | Requires organic co-solvents (DMSO, DMF) for biological assays. |
Stability Profile
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Hydrolytic Stability: Stable at neutral pH. The 2-Cl bond is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures (>60°C), yielding the corresponding pyrimidinone.
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Thermal Stability: Stable up to ~150°C. Avoid prolonged heating without solvent to prevent polymerization or degradation.
Part 3: Synthetic Utility & Reactivity[5]
The core utility of this compound lies in the regioselective displacement of the C2-Chlorine .
Synthesis Pathway (Regioselectivity)
The synthesis typically proceeds from 5,6-dimethyluracil derivatives. The critical step is the differentiation between the C2 and C4 positions. In 2,4-dichloropyrimidines, the C4 position is more reactive toward nucleophiles due to the steric relief and electronic intermediates. Therefore, the target molecule is formed by reacting 2,4-dichloro-5,6-dimethylpyrimidine with one equivalent of diethylamine.
Visualization: Synthesis & Downstream Application
The following diagram illustrates the synthesis of the target and its transformation into a bioactive scaffold (e.g., Pirimicarb analog).
Figure 1: Synthetic workflow showing the regioselective formation of the target and its subsequent utility as an electrophile at the C2 position.
Experimental Protocol: C2-Functionalization (General Procedure)
Objective: Displacement of the C2-Cl with a secondary amine (e.g., morpholine) to generate a bioactive hit.
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Preparation: Dissolve 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).
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Reagent Addition: Add the nucleophile (e.g., Morpholine, 1.2 eq) and a base (Cs₂CO₃ or DIEA, 2.0 eq).
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Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS (Target M+H: 214 → Product M+H).
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Note: The C2-Cl is deactivated; if reaction is sluggish, add catalytic KI (0.1 eq) or switch to microwave irradiation (120°C, 30 min).
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Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
Part 4: Handling, Safety & Analytics
Analytical Characterization Expectations
To validate the identity of CAS 62968-44-9, compare experimental data against these expected signals:
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¹H NMR (CDCl₃, 400 MHz):
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δ 1.1–1.2 ppm: Triplet (6H) – Methyls of diethylamine.
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δ 2.1–2.3 ppm: Two Singlets (3H each) – C5 and C6 Methyl groups.
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δ 3.4–3.6 ppm: Quartet (4H) – Methylene protons of diethylamine.
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Absence of aromatic protons: The ring is fully substituted.
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HPLC Purity:
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Column: C18 Reverse Phase.
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Mobile Phase: H₂O/MeCN (+0.1% Formic Acid).
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Retention Time: Expect elution in the hydrophobic region (later than parent pyrimidines).
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Safety Profile (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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Handling: Handle in a fume hood. Wear nitrile gloves. Avoid contact with strong oxidizers.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74404, 2-Chloropyrimidine. (Used for parent scaffold physicochemical comparisons). Retrieved from [Link]
